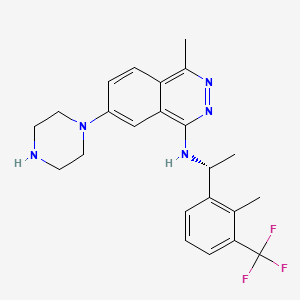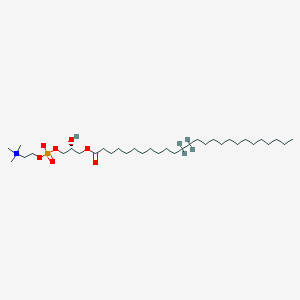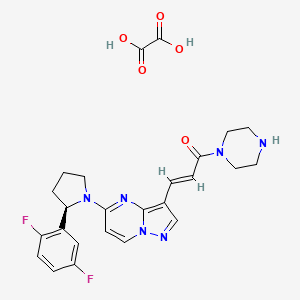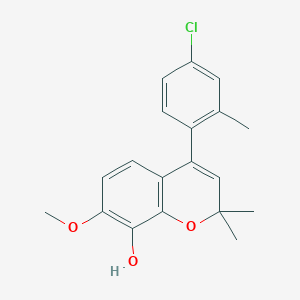
Neuroinflammatory-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neuroinflammatory-IN-3 is a synthetic compound designed to modulate neuroinflammatory pathways. It has gained significant attention due to its potential therapeutic applications in treating various neurodegenerative and neuroinflammatory disorders. The compound is known for its ability to inhibit specific molecular targets involved in the inflammatory response within the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Neuroinflammatory-IN-3 involves multiple steps, starting with the preparation of the core structure through a series of condensation and cyclization reactions. The key intermediates are then functionalized using selective halogenation and alkylation reactions. The final product is obtained through purification processes such as recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical-grade standards.
Análisis De Reacciones Químicas
Types of Reactions: Neuroinflammatory-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert this compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Hydroxide ions, amine groups; often in polar solvents like water or alcohols.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Aplicaciones Científicas De Investigación
Neuroinflammatory-IN-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study neuroinflammatory pathways and develop new synthetic methodologies.
Biology: Employed in cell culture and animal models to investigate the mechanisms of neuroinflammation and neurodegeneration.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
Industry: Utilized in the development of diagnostic tools and assays for detecting neuroinflammatory markers.
Mecanismo De Acción
Neuroinflammatory-IN-3 exerts its effects by targeting specific molecular pathways involved in neuroinflammation. The compound inhibits the activation of the nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune response. By preventing the assembly and activation of the NLRP3 inflammasome, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β and interleukin-18, thereby mitigating the inflammatory response and protecting neuronal cells from damage.
Comparación Con Compuestos Similares
Neuroinflammatory-IN-3 is unique in its high specificity and potency in inhibiting the NLRP3 inflammasome. Similar compounds include:
Neuroinflammatory-IN-1: Another NLRP3 inhibitor but with lower potency and specificity.
Neuroinflammatory-IN-2: Exhibits similar inhibitory effects but has a different chemical structure and pharmacokinetic profile.
Neuroinflammatory-IN-4: A newer compound with enhanced bioavailability but still under investigation for its long-term safety and efficacy.
In comparison, this compound stands out due to its balanced profile of high potency, specificity, and favorable pharmacokinetics, making it a promising candidate for further development and clinical applications.
Propiedades
Fórmula molecular |
C19H19ClO3 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
4-(4-chloro-2-methylphenyl)-7-methoxy-2,2-dimethylchromen-8-ol |
InChI |
InChI=1S/C19H19ClO3/c1-11-9-12(20)5-6-13(11)15-10-19(2,3)23-18-14(15)7-8-16(22-4)17(18)21/h5-10,21H,1-4H3 |
Clave InChI |
WNNARDJCOGHFDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C2=CC(OC3=C2C=CC(=C3O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


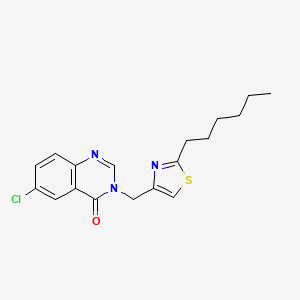

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)
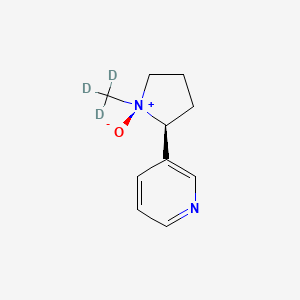
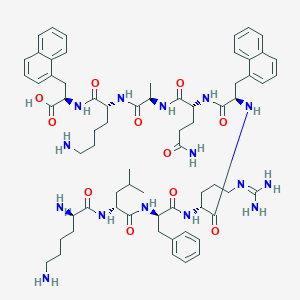
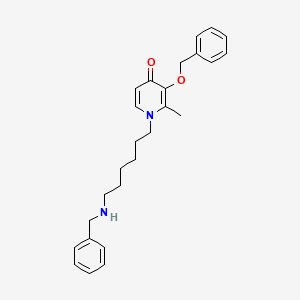
![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)
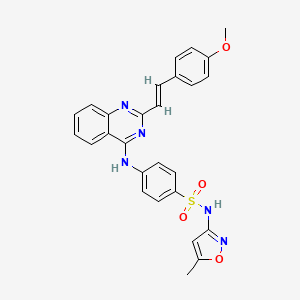
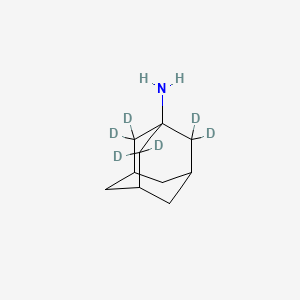
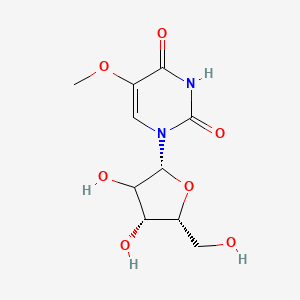
![(1Z,3E,5S,8R,9S,10S,11S,13S,15R,16S,18Z,24R,25S)-11-ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B15141328.png)
